N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Sulfonamide formation: The final step involves the reaction of the amine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: The compound may serve as a lead compound for developing new therapeutic agents.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-(3-bromophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-(3-methylphenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c1-24-15(11-3-2-4-13(17)9-11)10-21-25(22,23)14-7-5-12(6-8-14)16(18,19)20/h2-9,15,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDXRUCLSBEXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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